molecular formula C11H16N2S B3199990 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole CAS No. 1017250-61-1

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole

Cat. No.: B3199990
CAS No.: 1017250-61-1
M. Wt: 208.33 g/mol
InChI Key: XYWFGZKQFBKBMH-UHFFFAOYSA-N
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Description

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is a heterocyclic compound that features a piperidine ring fused to a cyclopentathiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

IUPAC Name

2-piperidin-3-yl-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-4-9-10(5-1)14-11(13-9)8-3-2-6-12-7-8/h8,12H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWFGZKQFBKBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801221459
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017250-61-1
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017250-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-2-(3-piperidinyl)-4H-cyclopentathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801221459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 2
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 3
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 4
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 5
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole
Reactant of Route 6
2-(piperidin-3-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole

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